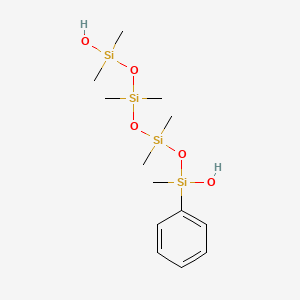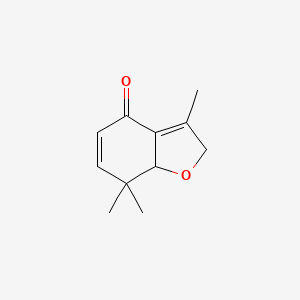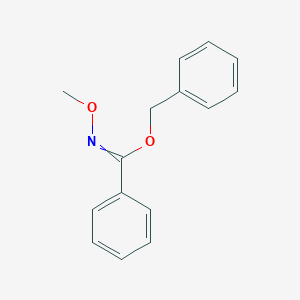![molecular formula C33H41NO4 B14264159 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide CAS No. 136966-94-4](/img/structure/B14264159.png)
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzyloxy groups attached to a phenoxy ring and a decylprop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various binding interactions, while the phenoxy ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzaldehyde: Shares the benzyloxy group but differs in the aldehyde functional group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group in addition to the benzyloxy group.
Uniqueness
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is unique due to its combination of benzyloxy groups and the decylprop-2-enamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
136966-94-4 |
|---|---|
Molecular Formula |
C33H41NO4 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
3-[3,4-bis(phenylmethoxy)phenoxy]-N-decylprop-2-enamide |
InChI |
InChI=1S/C33H41NO4/c1-2-3-4-5-6-7-8-15-23-34-33(35)22-24-36-30-20-21-31(37-26-28-16-11-9-12-17-28)32(25-30)38-27-29-18-13-10-14-19-29/h9-14,16-22,24-25H,2-8,15,23,26-27H2,1H3,(H,34,35) |
InChI Key |
UHJYUISFMQZIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C=COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


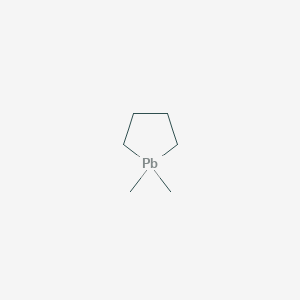
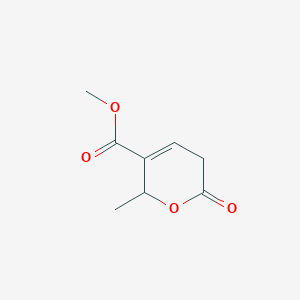
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
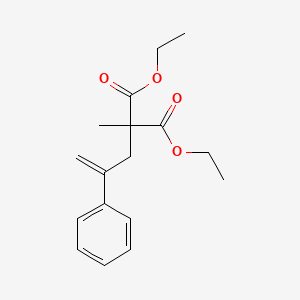
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
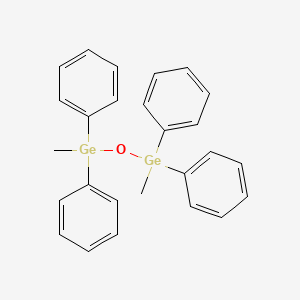
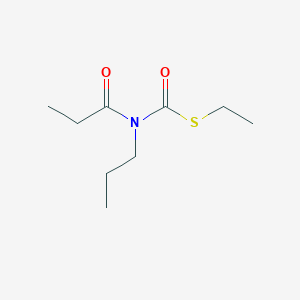
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

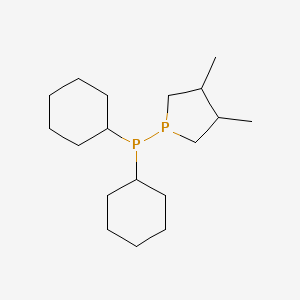
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
